molecular formula C15H26O12 B13832538 (4aR,6R,7R,8R,8aS)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

(4aR,6R,7R,8R,8aS)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

Cat. No.: B13832538
M. Wt: 398.36 g/mol
InChI Key: GPHQAYOJGDRUCF-QIVZKGMASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4aR,6R,7R,8R,8aS)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol” is a complex organic molecule characterized by multiple hydroxyl groups and a unique hexahydropyrano[3,2-d][1,3]dioxine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include simple sugars or sugar derivatives, which undergo a series of protection, oxidation, reduction, and glycosylation reactions to form the desired product. Key steps may include:

    Protection of hydroxyl groups: Using reagents like acetic anhydride or benzyl chloride.

    Oxidation: Employing oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: Utilizing reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Glycosylation: Using glycosyl donors and acceptors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing agents: PCC, KMnO4, chromium trioxide (CrO3).

    Reducing agents: NaBH4, LiAlH4.

    Substitution reagents: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound may serve as a probe to study enzyme-substrate interactions, particularly those involving glycosidases and glycosyltransferases.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties, such as antiviral, antibacterial, or anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties can be harnessed to develop new materials and products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the hexahydropyrano[3,2-d][1,3]dioxine ring structure play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4aR,6R,7R,8R,8aS)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol analogs: Compounds with similar structures but different substituents.

    Glycosylated derivatives: Compounds with additional glycosyl groups attached to the core structure.

    Hexahydropyrano[3,2-d][1,3]dioxine derivatives: Compounds with variations in the hexahydropyrano[3,2-d][1,3]dioxine ring structure.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of hydroxyl groups and the hexahydropyrano[3,2-d][1,3]dioxine ring, which confer distinct chemical and biological properties. These features make it a valuable molecule for research and development in various scientific fields.

Properties

Molecular Formula

C15H26O12

Molecular Weight

398.36 g/mol

IUPAC Name

(4aR,6R,7R,8R,8aS)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

InChI

InChI=1S/C15H26O12/c1-14(22-2)23-4-7-11(26-14)9(19)10(20)13(24-7)27-15(5-17)12(21)8(18)6(3-16)25-15/h6-13,16-21H,3-5H2,1-2H3/t6-,7-,8-,9-,10-,11-,12+,13-,14?,15?/m1/s1

InChI Key

GPHQAYOJGDRUCF-QIVZKGMASA-N

Isomeric SMILES

CC1(OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)OC3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)OC

Canonical SMILES

CC1(OCC2C(O1)C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.